1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid

Übersicht

Beschreibung

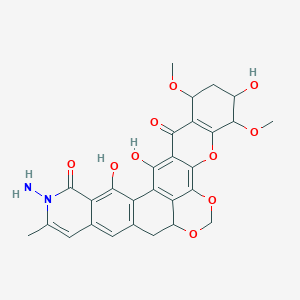

1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .

Synthesis Analysis

The synthesis of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid involves various strategies. One of the commonly used synthetic strategies for constructing the core scaffold has been discussed in the literature . Optically pure (3S)-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid was easily obtained by fractional crystallization of its benzyl ester, followed by catalytic debenzylation .Molecular Structure Analysis

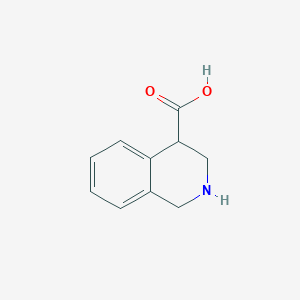

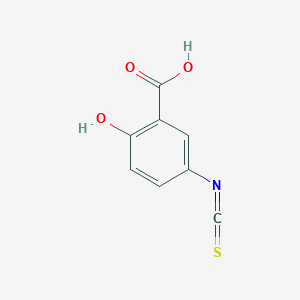

The molecular structure of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid is characterized by a heterocyclic scaffold . The empirical formula is C10H11NO2 .Chemical Reactions Analysis

The chemical reactions involving 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid are diverse. For instance, it has been used as an intermediate in the synthesis of quinapril . Moreover, it has been used in the design of inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) immune checkpoint pathway .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid include its molecular weight of 177.20 . It is a solid compound .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

THIQ-4-COOH and its analogs are recognized for their diverse biological activities, particularly in the realm of medicinal chemistry. They serve as privileged scaffolds in drug design, aiding in the identification and synthesis of novel biologically active derivatives. These compounds have shown promise against various infective pathogens and neurodegenerative disorders .

Synthesis of Natural Products

The optically pure form of THIQ-4-COOH is a valuable building block for the synthesis of natural products. Its structural complexity and chiral nature make it an ideal candidate for constructing complex molecular architectures found in many alkaloids and other natural substances .

Neurodegenerative Disease Treatment

Specific derivatives of THIQ-4-COOH have been utilized in the treatment of Parkinson’s disease. For instance, certain dihydroxy-tetrahydroisoquinoline carboxylic acids derived from THIQ-4-COOH act as inhibitors of catechol-O-methyltransferase, which is beneficial in managing symptoms of Parkinson’s disease .

Anti-Inflammatory and Anti-Viral Applications

THIQ-4-COOH derivatives have been synthesized and evaluated for their potential as anti-inflammatory and anti-viral agents. This includes research into inhibitors of inflammation, apoprotein B-100 biosynthesis, and matrix-degrading metalloproteinases .

Enantioselective Synthesis

The chemoenzymatic approach to synthesizing enantiomerically pure THIQ-4-COOH derivatives provides access to chiral carboxyl-substituted tetrahydroquinolines. These compounds are crucial for developing pharmaceuticals that require high stereochemical purity .

Peptide-Based Drug Development

THIQ-4-COOH is a constrained analog of phenylalanine and forms an integral part of various biologically active compounds. It has been identified as a core structural element present in several peptide-based drugs, highlighting its significance in pharmaceutical development .

Wirkmechanismus

Target of Action

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid (THIQ) is a part of a large group of natural products known as isoquinoline alkaloids . THIQ-based compounds, both natural and synthetic, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Mode of Action

It’s known that thiq-based compounds interact with their targets to exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Biochemical Pathways

Given the diverse biological activities of thiq-based compounds against various infective pathogens and neurodegenerative disorders , it can be inferred that multiple biochemical pathways are likely to be affected.

Result of Action

THIQ-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the molecular and cellular effects of THIQ’s action are likely to be varied and dependent on the specific biological context.

Safety and Hazards

Zukünftige Richtungen

The future directions of research on 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid are promising. Due to its diverse biological activities, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity . Further optimization into potent inhibitors against the PD-1/PD-L1 PPI could be a promising lead .

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-10(13)9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9,11H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNKRPSOIPMUBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60578770 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

CAS RN |

116140-19-3 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60578770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)

![5-Ethoxy-1,3-dioxa-4-azaspiro[5.5]undec-4-en-2-one](/img/structure/B40741.png)

![5-Methyl-6-oxabicyclo[3.1.0]hex-3-en-2-one](/img/structure/B40743.png)